molecular formula C9H6BrF2NO2 B15056309 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15056309
M. Wt: 278.05 g/mol
InChI Key: XXUFAJOCMYLZCF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to the benzoxazole ring

Preparation Methods

The synthesis of 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole typically involves several steps. One common method includes the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

For industrial production, the process may be scaled up using continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromomethyl group or the reduction of other functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole include other benzoxazole derivatives with different substituents. Some examples are:

    4-(Trifluoromethyl)benzo[d]oxazole: This compound has a trifluoromethyl group instead of a bromomethyl group, which can lead to different chemical and biological properties.

    4-(Bromomethyl)benzo[d]oxazole: Lacks the difluoromethoxy group, which can affect its reactivity and applications.

    2-(Difluoromethoxy)benzo[d]oxazole:

Properties

Molecular Formula

C9H6BrF2NO2

Molecular Weight

278.05 g/mol

IUPAC Name

4-(bromomethyl)-2-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H6BrF2NO2/c10-4-5-2-1-3-6-7(5)13-9(14-6)15-8(11)12/h1-3,8H,4H2

InChI Key

XXUFAJOCMYLZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CBr

Origin of Product

United States

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